2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and the triazolopyrimidine core makes it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One efficient route involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity and high yields.
Another method involves the use of 3-Amino-5-trifluoromethyl-1,2,4-triazole as a starting material, which reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs with altered properties.
Substitution: Substitution reactions, particularly at the amino and trifluoromethyl positions, can yield a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions are often derivatives with modified biological activities. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce new functional groups that enhance the compound’s pharmacological profile .
Scientific Research Applications
2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 2-Amino-7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Amino-5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 3-Amino-5-trifluoromethyl-1,2,4-triazole
Uniqueness
What sets 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol apart is the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUCOPGSJQIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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